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Compound of Interest

Compound Name: Reactive red 67

CAS No.: 12226-34-5

Cat. No.: B1175296

Get Quote

Application Note: Optimizing Flow Cytometry Viability Analysis Using Reactive Red 67

Executive Summary
Reliable discrimination between live and dead cells is a fundamental prerequisite for robust

flow cytometry and downstream drug development screens. Dead cells nonspecifically bind

antibodies and autofluoresce, potentially generating false-positive artifacts that skew dataset

integrity. While traditional DNA-intercalating dyes (e.g., Propidium Iodide or DAPI) are widely

used, they are incompatible with downstream intracellular fixation and permeabilization

protocols.

Reactive Red 67 (CAS 12226-34-5)[1]—an economical and highly stable amine-reactive

fluorochrome—overcomes this limitation. Functionally analogous to proprietary NHS-ester

viability probes, Reactive Red 67 selectively reacts with primary amines to form stable

covalent amide bonds[2]. Because it strongly resists signal degradation during subsequent

aldehyde fixation[3], it is an ideal candidate for high-throughput multiparameter

immunophenotyping.
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Mechanistic Principle & Physicochemical Profiling
The utility of Reactive Red 67 lies in its membrane impermeability and high nucleophilic

reactivity toward primary amines (

), such as the side chains of lysine residues on proteins[2].

Live Cells (Intact Membranes): The dye is sterically hindered from entering the cytoplasm.

Covalent labeling is restricted solely to external cell surface proteins, resulting in a

structurally stable but low-intensity (dim) fluorescent signature.

Dead Cells (Compromised Membranes): The loss of membrane integrity permits rapid influx

of the dye. Intracellular proteins, which vastly outnumber surface proteins, become

massively labeled. This differential protein concentration generates a 50- to 100-fold

increase in fluorescence intensity, cleanly resolving the "Dead" from the "Live" population[3].

Live Cells (Intact Membrane)
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(Amine-Reactive)

Dye Excluded
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Dye Enters
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Surface Amine
Labeling Only
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Fluorescence

Intracellular Amine
Mass Labeling

Bright Red
Fluorescence
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Mechanism of Reactive Red 67 in Flow Cytometry for Live/Dead Discrimination.

Table 1: Physicochemical & Optical Properties of
Reactive Red 67
To seamlessly integrate this dye into existing multiparameter panels, standard optical

configurations for red-excitable or yellow/green-excitable fluorophores must be utilized.
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Parameter Specification Functional Consequence

CAS Number 12226-34-5[1]
Standardized identification for

reagent procurement.

Target Reactivity
Primary Amines (

)[2]

Covalently crosslinks to lysine

side chains on cellular

proteins.

Solvent Dependency Anhydrous DMSO

Prevents premature hydrolysis

of the reactive group before

cellular labeling[3].

Optimal Excitation
561 nm (Yellow-Green) or 594

nm[2]

Easily excited by standard

clinical flow cytometer laser

lines.

Emission Maximum ~615 - 620 nm

Resolvable in the PE-Texas

Red, mCherry, or equivalent

bandpass filters[2][3].

Fixation Resilience Extremely High

Fluorescence intensity is

maintained completely post-

4% PFA fixation[3].

Step-by-Step Self-Validating Protocol
As a Senior Application Scientist, I mandate that all protocols feature internal control validation

checkpoints. Without appropriate biological controls (unstained, single-stained live, and forced-

dead cohorts), compensation and gating boundaries cannot be empirically trusted.

Phase 1: Reagent and Validation Control Preparation
Dye Stock Solution: Reconstitute Reactive Red 67 to a 10 mM stock using high-quality

anhydrous DMSO. Aliquot into single-use tubes and store at -20°C in a desiccator. Causality:

Atmospheric moisture will rapidly hydrolyze the reactive group, rendering the dye biologically

inert[3].

Biological Control Setup:
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Control A (Unstained): Native cells.

Control B (Live Single-Stained): Healthy cells treated with dye.

Control C (Dead Single-Stained): Harvest an aliquot of cells and heat-kill at 65°C for 15

minutes. Mix equally with live cells (50:50 ratio) before staining. Causality: This ensures

both dim and bright populations are present in the exact same acquisition tube, providing

an undeniable positive boundary for compensation and gating.

Phase 2: Staining Procedure
Harvest & Wash: Pellet cells (e.g.,

cells per tube) via centrifugation (300 x g, 5 min). Remove culture supernatant completely.

First Crucial Wash: Resuspend the pellet in 1 mL of protein-free, amine-free buffer (e.g.,

standard 1X PBS or HBSS). Centrifuge and decant.

Causality Rule: Amine-reactive dyes bind indiscriminately. If staining is performed in the

presence of Tris-buffered saline (contains primary amines) or media supplemented with

Fetal Bovine Serum (FBS) or BSA, these exogenous proteins act as massive "dye sinks,"

entirely neutralizing the stain before it reaches the cell surface[3].

Staining: Resuspend the cell pellet in 100 μL of 1X PBS. Add 1 μL of the Reactive Red 67
working solution (diluted 1:100 to 1:1000 in PBS, depending on cell type). Vortex

immediately to disperse the dye.

Incubation: Incubate for 30 minutes at room temperature, protected from light[3].

Reaction Quenching (Second Crucial Wash): Add 2 mL of FACS Buffer containing 1% to 2%

BSA (or FBS). Centrifuge and decant.

Causality Rule: The high concentration of exogenous protein in this wash step neutralizes

any residual, unreacted dye, eliminating high background fluorescence and preventing

cross-labeling during subsequent antibody steps.

Downstream Processing: Cells may now be fixed in 4% Paraformaldehyde (PFA) for 15

minutes at room temperature, permeabilized, and stained for intracellular targets[3].
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1. Sample & Buffer Control

2. Covalent Labeling

3. Quenching & Acquisition

Harvest 1x10^6 Cells
(Include 50:50 Heat-Killed Control)

Wash with Protein-Free PBS
(Crucial: Removes Amine Competitors)

Add Reactive Red 67
(in Anhydrous DMSO stock)

 Amines absent

Incubate 30 min at RT
(Dark Environment)

Wash with 2% BSA Buffer
(Quenches unreacted dye)

Fix in 4% PFA
(Optional Intracellular Prep)

 Stable Amide Bond Formed

Acquisition (561nm Laser)
Identify Bright vs Dim Populations
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Experimental workflow for fixable live/dead discrimination using Reactive Red 67.
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Expert Insights & Troubleshooting
Observation Root Mechanistic Cause Corrective Action

All cells exhibit high

fluorescence (No Live

population)

The dye concentration is far

too high, overpowering the

exclusion capability of the live

cell membranes.

Perform a dye titration. Dilute

the working stock

exponentially (1:500, 1:1000,

1:2000) to find the optimal

signal-to-noise ratio.

No dead population visible

(Poor staining)

Dye hydrolysis occurred prior

to use, or staining was

accidentally performed in an

amine-rich buffer (e.g., Tris,

Sodium Azide, or RPMI with

serum)[3].

Use strictly anhydrous DMSO

for stocks. Ensure thorough

washing with 1X PBS without

protein prior to adding the dye.

Shift in signal post-fixation

Insufficient washing allowed

unreacted dye to remain in the

tube. When cells were

permeabilized, this residual

dye flooded the cytoplasm.

Ensure the post-staining wash

uses a buffer enriched with

BSA or FBS to chemically

scavenge and quench all free

reactive molecules before

fixation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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